1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one, often referred to as a pyrrole derivative, has garnered significant attention in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, providing a comprehensive overview of its biological activity.
Property | Details |
---|---|
Molecular Formula | C22H26N2O5 |
Molecular Weight | 398.459 g/mol |
CAS Number | 619272-29-6 |
Purity | Typically ≥ 95% |
The compound's unique structure, characterized by a pyrrole core with various substituents, contributes to its pharmacological properties. The presence of the dimethylamino group enhances its interaction with biological targets, potentially influencing its therapeutic efficacy.
Anti-inflammatory Activity
Preliminary studies indicate that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial as COX-2 is responsible for the production of pro-inflammatory prostaglandins. By reducing these mediators, the compound may serve as a promising candidate for treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.
Antioxidant Properties
The furan and phenolic groups within the structure are known to exhibit significant antioxidant activity. This property is vital for mitigating oxidative stress in cells, which can lead to cellular damage and various diseases. The antioxidant effect can support cellular integrity and function, making it a potential therapeutic agent in oxidative stress-related conditions.
Neuroprotective Effects
The dimethylaminoethyl group suggests possible interactions with neurotransmitter receptors, indicating potential neuroprotective effects. Compounds with similar structures have been studied for their ability to cross the blood-brain barrier and exert protective actions against neurodegenerative diseases.
Pharmacological Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the efficacy of this specific compound.
In Vitro Studies
Research has shown that derivatives of pyrrole compounds exhibit significant inhibition of COX enzymes with IC50 values ranging from 0.05 µM to 0.12 µM for selective COX-2 inhibition. This suggests that our compound may offer similar or enhanced inhibitory effects against COX-2.
Case Study Example
A notable study involving a related pyrrole derivative demonstrated effective anti-inflammatory responses in animal models. The administration led to reduced edema and pain markers, supporting the hypothesis that our compound could be beneficial in treating conditions like arthritis.
Safety and Toxicology
While exploring therapeutic potential, assessing safety profiles is crucial. Preliminary toxicity studies indicate that compounds with similar structures exhibit low acute toxicity; however, comprehensive toxicological evaluations are necessary to establish safety parameters for clinical use.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propoxyphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-4-13-28-16-9-7-15(8-10-16)19-18(20(25)17-6-5-14-29-17)21(26)22(27)24(19)12-11-23(2)3/h5-10,14,19,26H,4,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKCMFUPYRKLOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.